"Bis(3-glycidoxypropyl)tetramethyldisiloxane" chemical structure and properties
"Bis(3-glycidoxypropyl)tetramethyldisiloxane" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-glycidoxypropyl)tetramethyldisiloxane, identified by its CAS number 126-80-7, is a versatile organosilicon compound that serves as a crucial intermediate in the synthesis and modification of specialty siloxanes and polymers.[1] Its unique molecular structure, featuring a flexible siloxane backbone and two reactive epoxy functional groups, imparts a desirable combination of properties, making it a valuable component in the development of high-performance materials.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.
Chemical Structure and Identification
Bis(3-glycidoxypropyl)tetramethyldisiloxane is characterized by a central tetramethyldisiloxane unit to which two glycidoxypropyl groups are attached via silicon-carbon bonds.[1][4] This structure provides a unique blend of inorganic and organic characteristics. The siloxane backbone contributes to properties such as thermal stability, flexibility, and low surface energy, while the terminal epoxy groups offer reactive sites for a variety of chemical modifications.[3][4]
Molecular Structure:
Identifiers:
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IUPAC Name: [dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane[5]
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CAS Number: 126-80-7[6]
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Molecular Formula: C16H34O5Si2[6]
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Synonyms: 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, BTD, Glycidoxy Dual-end Siloxane[6][7]
Physicochemical Properties
The physical and chemical properties of Bis(3-glycidoxypropyl)tetramethyldisiloxane are summarized in the table below. These properties make it suitable for a range of applications, particularly in polymer and materials science.
| Property | Value | Reference(s) |
| Appearance | Light yellow, clear liquid | [6] |
| Boiling Point | 184 °C at 3 hPa (lit.) | [6][8] |
| Melting Point | <0 °C | [6] |
| Density | 0.996 g/mL at 20 °C (lit.) | [6][8] |
| Flash Point | 150 °C (closed cup) | [6] |
| Refractive Index | 1.446 at 25 °C | [9][10] |
| Viscosity | Low viscosity | [3] |
| Solubility | Insoluble in water | [6] |
Synthesis and Experimental Protocol
The most common method for synthesizing Bis(3-glycidoxypropyl)tetramethyldisiloxane is through the hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether.[4][8] This reaction involves the addition of the Si-H bonds across the carbon-carbon double bonds of the allyl groups, typically catalyzed by a platinum complex.[11][12]
Synthesis Workflow
Caption: Synthesis of Bis(3-glycidoxypropyl)tetramethyldisiloxane via hydrosilylation.
Detailed Experimental Protocol: Hydrosilylation
This protocol is a generalized procedure based on commonly cited laboratory methods.[4][8]
Materials:
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1,1,3,3-Tetramethyldisiloxane
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Allyl glycidyl ether (1.1 equivalents per Si-H group)
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Hydrosilylation catalyst (e.g., Karstedt's catalyst, [{Rh(OSiMe3)cod}2] in a ratio of 10^-5 mol per mol of Si-H)
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Anhydrous toluene (optional, as a solvent)
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
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To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether. If using a solvent, add anhydrous toluene.
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Begin stirring the mixture and heat the reaction vessel to approximately 90 °C.[4][8]
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Once the temperature has stabilized, add the hydrosilylation catalyst to the reaction mixture. An exothermic reaction may be observed.
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Maintain the reaction at 90 °C for approximately 2 hours, monitoring the progress by techniques such as FT-IR spectroscopy (disappearance of the Si-H stretching band around 2150 cm⁻¹).[4]
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After the reaction is complete, the crude product can be purified. This is typically achieved by removing any solvent under reduced pressure, followed by vacuum distillation to obtain the pure Bis(3-glycidoxypropyl)tetramethyldisiloxane.
Chemical Reactivity and Applications
The reactivity of Bis(3-glycidoxypropyl)tetramethyldisiloxane is dominated by its epoxy groups, which can undergo ring-opening reactions with a variety of nucleophiles.[4] This reactivity is the basis for its wide range of applications in material science.
Key Reactions
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Epoxy Ring-Opening with Amines: The epoxy rings readily react with primary and secondary amines to form β-hydroxy amine linkages. This reaction is fundamental to the curing of epoxy resins and the formation of poly(siloxane amine) networks.[4][13]
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Cross-linking: It can be cross-linked with various agents, such as polyamines, anhydrides, and polyols, to form durable polymer networks.[4] This is crucial for its use in coatings, adhesives, and sealants.[2][4]
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Hydrosilylation: While it is synthesized via hydrosilylation, the molecule itself does not contain Si-H bonds for further hydrosilylation reactions unless specifically modified.[4]
Reaction Workflow: Epoxy-Amine Curing
Caption: Curing process of Bis(3-glycidoxypropyl)tetramethyldisiloxane with a diamine.
Applications
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Polymer Chemistry: It serves as a precursor for synthesizing functional polysiloxanes used in coatings, adhesives, and sealants.[4] The incorporation of the siloxane backbone improves flexibility, thermal stability, and hydrophobicity.[3]
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Hybrid Materials: It is a key component in the development of epoxy-siloxane hybrid materials, which combine the adhesive strength of epoxy resins with the thermal and ultraviolet stability of silicones.[4] These materials are used in demanding applications such as electronic packaging and aerospace components.[2][4]
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Fuel Cells: The compound is utilized in preparing polymer electrolyte membranes for fuel cell applications due to its excellent ionic conductivity properties.[4][8]
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Reprocessable Elastomers: The epoxy groups facilitate crosslinking with dynamic covalent chemistries, enabling the development of reprocessable elastomers.[4]
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Surface Modification: It can be used to modify the surface properties of various materials, imparting hydrophobicity and improving compatibility between different phases.[2]
Safety and Handling
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a chemical that requires careful handling in a laboratory or industrial setting.
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Hazards: It is a mild skin and eye irritant.[3][6] Inhalation of vapors may cause respiratory irritation.[6]
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Precautions: Avoid contact with skin and eyes.[6] Use in a well-ventilated area and avoid inhaling vapor or mist.[6][14] Wear appropriate personal protective equipment, including gloves and safety glasses.[14]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] It is moisture-sensitive and should be stored under an inert gas.[6]
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.[6]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
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If inhaled: Move the person into fresh air.[6]
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If swallowed: Rinse mouth with water.[6] In all cases of exposure, it is advisable to consult a physician.[6]
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Conclusion
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a highly functional and versatile chemical intermediate with significant utility in materials science. Its unique combination of a flexible, stable siloxane core and reactive epoxy termini allows for the creation of a wide array of advanced materials with tailored properties. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation polymers, coatings, and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 126-80-7: 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetrameth… [cymitquimica.com]
- 4. Buy Bis(3-glycidoxypropyl)tetramethyldisiloxane | 126-80-7 [smolecule.com]
- 5. 1,3-Bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | C16H34O5Si2 | CID 61068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane - Safety Data Sheet [chemicalbook.com]
- 7. 1,1,3,3-Tetramethyl-1,3-Bis[3-(Oxiranylmethoxy)Propyl] -Disiloxane | Silfluo [silfluosilicone.com]
- 8. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane | 126-80-7 [chemicalbook.com]
- 9. amchro.com [amchro.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
